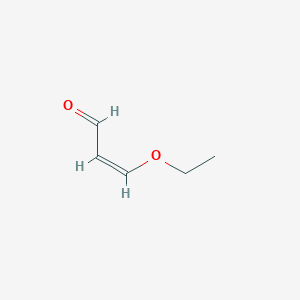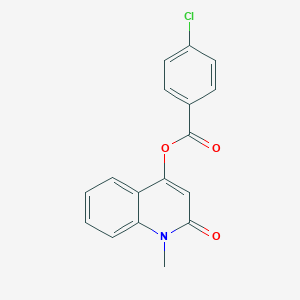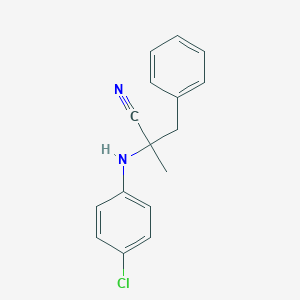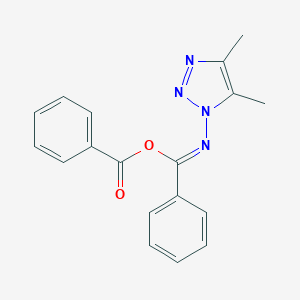![molecular formula C20H24N2OS B232255 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a chemical compound that has been extensively researched for its therapeutic potential. It is a tricyclic antidepressant that has been found to have a unique mechanism of action compared to other antidepressants. The compound has been synthesized using various methods, and its scientific research applications have been studied in detail.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine involves the inhibition of serotonin, norepinephrine, and dopamine reuptake. The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and leads to the antidepressant and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine have been studied in detail. The compound has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which leads to enhanced neurotransmission. This increase in neurotransmission is believed to be responsible for the antidepressant and anxiolytic effects of the compound. The compound has also been found to have a low affinity for various receptors, including histamine, muscarinic, and adrenergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has several advantages and limitations for lab experiments. One of the advantages is that the compound has a unique mechanism of action compared to other antidepressants, which makes it a promising candidate for the treatment of depression and anxiety. The compound has also been found to have a low affinity for various receptors, which reduces the risk of side effects. However, one of the limitations is that the compound has poor solubility in water, which makes it difficult to administer in vivo. Another limitation is that the compound has not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Zukünftige Richtungen
There are several future directions for the research on 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine. One direction is to further explore the compound's mechanism of action and its effects on neurotransmission. Another direction is to investigate the potential therapeutic applications of the compound in treating other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, future research could focus on developing new synthesis methods for the compound that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans.
In conclusion, 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a promising chemical compound that has been extensively studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. The compound has a unique mechanism of action compared to other antidepressants and has several advantages and limitations for lab experiments. Future research could focus on further exploring the compound's mechanism of action, investigating its potential therapeutic applications, developing new synthesis methods, and conducting clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been achieved using various methods. One of the most common methods involves the reaction of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-chlorobutane with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. It has been found to have a unique mechanism of action compared to other antidepressants. The compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of the compound.
Eigenschaften
Molekularformel |
C20H24N2OS |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-(2-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-14-16(23-2)7-8-17(18)20/h3-8,14,18H,9-13H2,1-2H3 |
InChI-Schlüssel |
SSAVPTLEYGLACB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC(=C4)OC |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)



![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

